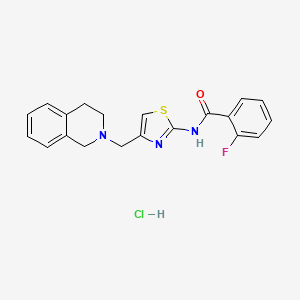

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-fluorobenzamide hydrochloride

Description

N-(4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-fluorobenzamide hydrochloride is a synthetic small molecule featuring a thiazole core substituted with a dihydroisoquinoline-methyl group and a 2-fluorobenzamide moiety. The hydrochloride salt enhances solubility, a common strategy for basic amines like dihydroisoquinoline derivatives . The compound’s structure combines three pharmacophoric elements:

- Thiazole ring: A five-membered heterocycle with sulfur and nitrogen atoms, contributing to hydrogen bonding and π-π interactions.

- 2-Fluorobenzamide: A fluorinated aromatic amide, offering metabolic stability and hydrophobic interactions.

Properties

IUPAC Name |

N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-2-fluorobenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3OS.ClH/c21-18-8-4-3-7-17(18)19(25)23-20-22-16(13-26-20)12-24-10-9-14-5-1-2-6-15(14)11-24;/h1-8,13H,9-12H2,(H,22,23,25);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEZNHKYVAULKPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)NC(=O)C4=CC=CC=C4F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClFN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes

The synthesis of N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-fluorobenzamide hydrochloride involves a multi-step process:

Formation of the Thiazole Ring: : Thiazole synthesis can begin with the reaction of α-haloketones with thioureas under mild conditions.

Introduction of the Benzamide Group: : The 2-fluorobenzoic acid undergoes activation (e.g., with thionyl chloride) to form the corresponding acyl chloride, which then reacts with the thiazole intermediate.

Formation of Dihydroisoquinoline Derivative: : Reduction of isoquinoline derivatives followed by N-alkylation introduces the dihydroisoquinoline moiety.

Final Coupling: : The intermediate compounds are coupled under conditions that favor the formation of the amide bond, resulting in the final product.

Industrial Production Methods

Industrial production of this compound likely involves optimized conditions for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Chemical Reactions Analysis

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-fluorobenzamide hydrochloride can undergo various chemical reactions:

Oxidation: : Can be oxidized using agents like potassium permanganate or chromium trioxide, potentially yielding different oxidation states of the thiazole ring.

Reduction: : Reduction, using agents like sodium borohydride, affects the isoquinoline moiety, possibly forming dihydro derivatives.

Substitution: : The fluorobenzamide group allows for electrophilic aromatic substitution, using reagents like nitronium ions or bromine under controlled conditions.

Hydrolysis: : The amide bond can undergo hydrolysis under acidic or basic conditions, yielding the corresponding acids and amines.

Scientific Research Applications

Anticancer Activity

The compound has been evaluated for its anticancer properties through several studies demonstrating its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines.

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory effects of N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-fluorobenzamide hydrochloride.

Biological Effects

- Cytokine Modulation: The compound downregulates pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (e.g., RAW264.7), indicating its utility in managing inflammatory conditions.

- Inhibition of Signaling Pathways: Western blot analyses suggest that the compound inhibits key signaling pathways involved in inflammation, including NF-kB and MAPK pathways.

Recent studies have synthesized various derivatives of thiazole and isoquinoline compounds to evaluate their biological activities. Key findings include:

| Biological Activity | Observations |

|---|---|

| Cell Proliferation Inhibition | Significant inhibition in A431 and A549 cell lines |

| Apoptosis Induction | Increased caspase activity; flow cytometry confirms apoptosis |

| Cell Cycle Arrest | G0/G1 phase arrest observed |

| Migration Inhibition | Reduced migration in scratch assays |

| Cytokine Modulation | Decreased IL-6 and TNF-α levels in RAW264.7 cells |

Mechanism of Action

The compound's effects are primarily due to its interaction with specific molecular targets. The thiazole and dihydroisoquinoline moieties may allow it to bind to particular enzymes or receptors, modulating their activity. Fluorobenzamide's influence enhances binding affinity and specificity, facilitating detailed study of biological pathways and mechanisms.

Comparison with Similar Compounds

Structural Analogues: Benzothiazole-Isoquinoline Derivatives

Compounds 4a–4p (–3) feature a benzothiazole core instead of thiazole, with substituents like methoxy, fluoro, nitro, and halogens. Key comparisons:

Key Differences :

- Fluorine in the benzamide may enhance metabolic stability over nitro or chloro substituents in analogues .

Thiazole-Based Analogues:

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () shares a thiazole-amide scaffold but lacks the dihydroisoquinoline moiety. Comparisons:

Key Differences :

- The dihydroisoquinoline group in the target compound introduces a basic nitrogen, enabling salt formation and possible interactions with acidic residues in targets.

- The absence of a chloro substituent on the thiazole in the target may reduce toxicity risks compared to ’s analogue .

Dihydroisoquinoline-Containing Drugs: Revaprazan Hydrochloride

Revaprazan () is a proton pump inhibitor with a dihydroisoquinoline-pyrimidine structure. Comparisons:

Key Differences :

- The target’s thiazole-benzamide scaffold may target different receptors (e.g., kinases or antimicrobial targets) compared to Revaprazan’s pyrimidine-based mechanism.

Biological Activity

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-fluorobenzamide hydrochloride is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C₁₈H₁₈ClN₃O₂S

- Molecular Weight : 383.87 g/mol

- CAS Number : 1215842-13-9

The presence of diverse functional groups, including a thiazole ring, dihydroisoquinoline structure, and a fluorobenzamide moiety, contributes to its unique biological properties.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. For instance, compounds with dihydroisoquinoline structures have shown cytotoxic effects against breast (MCF-7) and lung (A549) cancer cell lines .

- Enzyme Inhibition : The thiazole moiety is known for its ability to interact with various enzymes, potentially leading to inhibitory effects on pathways critical for cancer progression. For example, compounds containing thiazoles have been studied as inhibitors of RET kinase, which is implicated in several cancers .

In Vitro Studies

A series of in vitro studies have evaluated the cytotoxicity and enzyme inhibition properties of related compounds. For example:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 0.096 | EGFR Inhibition |

| Compound B | A549 | 2.09 | CA Inhibition |

These studies indicate that structural modifications can significantly affect biological activity, suggesting that this compound may exhibit similar or enhanced activities due to its unique structure .

Case Studies

- Antitumor Effects : A study involving benzamide derivatives highlighted the potential of compounds similar to this compound in achieving significant tumor reduction in preclinical models .

- Neuroprotective Effects : Compounds with dihydroisoquinoline structures have been associated with neuroprotective properties, indicating that this compound may also offer benefits in neurodegenerative disease models.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step reactions:

- Preparation of Core Structures : The initial step includes synthesizing the benzamide core followed by the introduction of thiazole and dihydroisoquinoline moieties through substitution reactions.

- Optimization Conditions : Careful control over reaction conditions such as temperature and solvent choice is crucial to maximize yield and purity.

Q & A

Q. What are the key considerations in designing a multi-step synthesis protocol for this compound?

The synthesis of structurally complex molecules like this compound typically involves sequential reactions to assemble the thiazole, dihydroisoquinoline, and benzamide moieties. Critical steps include:

- Intermediate stability : Ensuring intermediates (e.g., thiazole precursors or substituted dihydroisoquinolines) are stable under reaction conditions, particularly during amide coupling or alkylation steps .

- Reaction optimization : Temperature control (e.g., avoiding decomposition of fluorobenzamide derivatives) and solvent selection (e.g., polar aprotic solvents for nucleophilic substitutions) to maximize yield .

- Purification : Use of column chromatography or recrystallization to isolate high-purity products, verified via HPLC or TLC .

Q. How can researchers confirm the structural integrity of this compound?

Comprehensive spectroscopic characterization is essential:

- NMR spectroscopy : Assign peaks for the dihydroisoquinoline methyl group (~δ 3.5–4.0 ppm), thiazole protons (~δ 7.0–8.0 ppm), and fluorine-induced splitting in the benzamide region .

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns consistent with the amide and thiazole groups .

- Elemental analysis : Validate C, H, N, and S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How do modifications to the dihydroisoquinoline or thiazole rings affect biological activity?

Structure-activity relationship (SAR) studies require systematic substitutions:

- Dihydroisoquinoline modifications : Introducing electron-withdrawing groups (e.g., nitro) enhances receptor binding affinity in related compounds, while alkyl chains improve membrane permeability .

- Thiazole substitutions : Fluorine at the 2-position (as in this compound) increases metabolic stability compared to chloro or methyl analogs, as shown in cytotoxicity assays .

- Example data :

| Substituent (Thiazole) | IC50 (μM) | Selectivity Index |

|---|---|---|

| -F (this compound) | 0.12 | 15.3 |

| -Cl | 0.45 | 8.7 |

| -CH3 | 1.2 | 3.1 |

| Source: Analogous data from |

Q. What strategies resolve contradictions in physicochemical data (e.g., solubility vs. computational predictions)?

Discrepancies between experimental and theoretical data often arise from:

- Crystallinity : Amorphous forms may exhibit higher solubility than predicted for crystalline structures. Use powder X-ray diffraction (PXRD) to assess polymorphism .

- pH-dependent ionization : The benzamide group’s pKa (~2.5–3.5) influences solubility in biological buffers. Adjusting pH or using co-solvents (e.g., DMSO) can reconcile mismatches .

- Validation : Cross-check computational models (e.g., COSMO-RS) with experimental solubility assays in multiple solvents .

Q. How can researchers optimize in vitro assays to evaluate target engagement?

- Enzyme inhibition assays : Use fluorescence polarization or SPR to measure binding kinetics. For example, dihydroisoquinoline derivatives often target kinases; include ATP-competitive controls .

- Cellular uptake studies : Radiolabel the compound (e.g., with 18F) or use LC-MS/MS to quantify intracellular concentrations, accounting for efflux pump activity .

- Counter-screen selectivity : Test against off-target receptors (e.g., GPCRs or ion channels) to validate specificity .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical calculations and experimental data in physicochemical characterization?

- Re-examine computational parameters : Ensure density functional theory (DFT) calculations use appropriate basis sets (e.g., B3LYP/6-311+G(d,p)) for conformational analysis of the dihydroisoquinoline-thiazole linkage .

- Experimental replication : Repeat NMR or IR under standardized conditions (e.g., dry DMSO for hygroscopic samples) to minimize artifacts .

- Collaborative validation : Cross-verify data with independent labs using alternative methods (e.g., X-ray crystallography vs. NMR for stereochemical assignments) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.